molecular formula C64H86N4O4 B1460090 5,15-bis(2,6-dioctoxyphenyl)-21,23-dihydroporphyrin CAS No. 1350927-85-3

5,15-bis(2,6-dioctoxyphenyl)-21,23-dihydroporphyrin

Cat. No.: B1460090
CAS No.: 1350927-85-3
M. Wt: 975.4 g/mol
InChI Key: RUAWZJBJEUWKAN-UHFFFAOYSA-N
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Description

5,15-bis(2,6-dioctoxyphenyl)-21,23-dihydroporphyrin is a compound used as a sensitizer in dye-sensitized solar cells (DSSCs). This compound is a derivative of porphyrin, a macrocyclic molecule that plays a crucial role in various biological processes, such as oxygen transport and photosynthesis. The YD 2-O-C8 dye has been engineered to enhance the efficiency of DSSCs by improving light absorption and electron transfer properties .

Mechanism of Action

Target of Action

The primary target of the Porphyrin for YD 2-O-C8 dye is to act as a sensitizer in dye-sensitized solar cells (DSSCs) . The role of the Porphyrin for YD 2-O-C8 dye is to absorb light and initiate the electron transfer process, which is fundamental to the operation of DSSCs .

Mode of Action

The Porphyrin for YD 2-O-C8 dye interacts with its targets by absorbing light and initiating electron transfer. The dye’s electronic structures and optical properties have been investigated using density functional theory and its time-dependent density functional theory version . The stronger acceptor can result in a narrower HOMO–LUMO energy gap, an obvious red-shift, and stronger absorption in the long-wavelength region compared with other sensitizers . This indicates an enhanced electron transfer ability from donor to acceptor groups .

Biochemical Pathways

The Porphyrin for YD 2-O-C8 dye affects the electron transfer pathway in DSSCs. The dye absorbs light, which excites electrons and initiates their transfer from the dye to the semiconductor . This process is crucial for the conversion of light energy into electrical energy in DSSCs .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of the Porphyrin for YD 2-O-C8 dye, we can discuss its behavior in the DSSC system. The dye exhibits good performance in terms of electron injection ability, the excited state lifetime, and the strength of the interaction between the dye and the TiO2 surface . These properties impact the dye’s effectiveness and efficiency in DSSCs .

Result of Action

The result of the Porphyrin for YD 2-O-C8 dye’s action is the generation of electrical energy in DSSCs. The dye’s ability to absorb light and initiate electron transfer leads to the production of an electric current . This is the fundamental mechanism by which DSSCs convert light energy into electrical energy .

Action Environment

The action of the Porphyrin for YD 2-O-C8 dye can be influenced by environmental factors such as light intensity and wavelength. The dye’s absorption characteristics and electron transfer ability can be affected by these factors, which can in turn influence the dye’s action, efficacy, and stability in DSSCs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of YD 2-O-C8 dye involves several steps, starting with the preparation of the porphyrin core. The porphyrin core is synthesized through a condensation reaction of pyrrole and an aldehyde, followed by oxidation. The resulting porphyrin is then functionalized with various substituents to improve its light absorption and electron transfer properties.

Industrial Production Methods: Industrial production of YD 2-O-C8 dye follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents .

Chemical Reactions Analysis

Types of Reactions: YD 2-O-C8 dye undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the dye’s properties and improving its performance in DSSCs .

Common Reagents and Conditions: Common reagents used in the synthesis and modification of YD 2-O-C8 dye include pyrrole, aldehydes, oxidizing agents, and coupling reagents. The reactions are typically carried out under controlled conditions, such as inert atmosphere and specific temperature ranges .

Major Products: The major products formed from these reactions are functionalized porphyrin derivatives with enhanced light absorption and electron transfer properties. These derivatives are then used as sensitizers in DSSCs .

Comparison with Similar Compounds

List of Similar Compounds:

  • SM315
  • SM371
  • GY50

Properties

IUPAC Name

5,15-bis(2,6-dioctoxyphenyl)-21,23-dihydroporphyrin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C64H86N4O4/c1-5-9-13-17-21-25-43-69-57-31-29-32-58(70-44-26-22-18-14-10-6-2)63(57)61-53-39-35-49(65-53)47-51-37-41-55(67-51)62(56-42-38-52(68-56)48-50-36-40-54(61)66-50)64-59(71-45-27-23-19-15-11-7-3)33-30-34-60(64)72-46-28-24-20-16-12-8-4/h29-42,47-48,65,68H,5-28,43-46H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUAWZJBJEUWKAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=C(C(=CC=C1)OCCCCCCCC)C2=C3C=CC(=CC4=NC(=C(C5=CC=C(N5)C=C6C=CC2=N6)C7=C(C=CC=C7OCCCCCCCC)OCCCCCCCC)C=C4)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C64H86N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

975.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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